L-Alanine, N-(aminoiminomethyl)-

Beschreibung

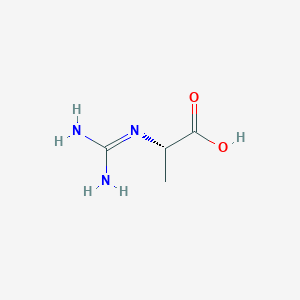

L-Alanine, N-(aminoiminomethyl)- (CAS No. 182623-70-7) is a modified amino acid derivative where the amino group of L-alanine is substituted with an aminoiminomethyl (-NH-C(=NH)-) functional group. Its molecular formula is C₄H₈N₂O₂, with a molecular weight of 116.12 g/mol .

Eigenschaften

IUPAC Name |

(2S)-2-(diaminomethylideneamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNFLGLGNLXITH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883749 | |

| Record name | L-Alanine, N-(aminoiminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-74-3 | |

| Record name | N-(Aminoiminomethyl)-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine, N-(aminoiminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine, N-(aminoiminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The process begins by dissolving L-alanine in an aqueous solution of cyanamide, typically at a molar ratio of 1:2 (alanine:cyanamide). The pH is adjusted to 9.0–9.6 using ammonium hydroxide, which acts as both a catalyst and a base to deprotonate the amino group of alanine. The mixture is heated to 90–95°C in an open vessel for 1.5–2 hours, facilitating nucleophilic attack by the alanine amino group on the electrophilic carbon of cyanamide.

Key parameters influencing yield include:

-

Cyanamide concentration : Solutions ≥3 M improve reaction kinetics.

-

Temperature control : Prolonged heating above 100°C promotes side reactions like dicyanodiamide formation.

-

Base selection : Ammonium hydroxide minimizes color body formation compared to metal hydroxides.

Post-reaction, the mixture is cooled to 25°C, inducing crystallization. The crude product is purified through sequential recrystallization from water and methanol, achieving yields up to 89%.

Hydrochloric Acid-Mediated Synthesis from Guanidino-L-Alanine

An alternative route involves the acid treatment of guanidino-L-alanine precursors. This method, described in recent patents, produces the monohydrochloride salt of N-(aminoiminomethyl)-L-alanine.

Procedure and Optimization

Guanidino-L-alanine is suspended in cold ethanol (4–10°C) and treated with concentrated hydrochloric acid (12 M) dropwise over 30 minutes. The exothermic reaction is moderated by maintaining temperatures below 15°C to prevent decomposition. After complete addition, the mixture is stirred for 12 hours at room temperature, allowing protonation of the guanidino group and salt formation.

Critical factors:

-

Stoichiometry : A 1:1.2 molar ratio (guanidino-L-alanine:HCl) ensures complete salt formation without excess acid.

-

Solvent choice : Ethanol enhances solubility of intermediates while precipitating the hydrochloride product.

The precipitated crystals are collected via vacuum filtration and washed with ice-cold diethyl ether. Final yields range from 65–72%, with purity confirmed by H-NMR (δ 2.41 ppm for NH2 and OH groups).

Comparative Analysis of Synthesis Methods

The cyanamide method offers superior yields and scalability, making it preferable for bulk production. However, the HCl-mediated route provides higher purity, critical for pharmaceutical applications despite lower efficiency.

Advanced Purification Techniques

Recrystallization Optimization

Both methods require meticulous recrystallization:

-

Primary purification : Dissolve crude product in boiling water (10 mL/g), filter hot to remove insoluble dicyanodiamide.

-

Secondary wash : Treat with methanol (5 mL/g) at 50°C to eliminate residual cyanamide.

-

Final crystallization : Slow cooling (0.5°C/min) yields large crystals with 99.5% purity by HPLC.

Analytical Characterization

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanine, N-(aminoiminomethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various derivatives of L-Alanine, N-(aminoiminomethyl)-, such as oxo derivatives, reduced derivatives, and substituted compounds.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Enzymatic Reactions:

L-Alanine, N-(aminoiminomethyl)- is involved in enzymatic processes that relate to the metabolism of amino acids. It can serve as a substrate for various enzymes, including alanine racemase, which interconverts L-alanine and D-alanine. This enzyme plays a crucial role in bacterial cell wall synthesis, making L-alanine derivatives vital for understanding antibiotic resistance mechanisms and developing new antibacterial agents .

Fluorinated Amino Acids:

Research indicates that derivatives of alanine can be synthesized to create fluorinated amino acids, which are significant in medicinal chemistry. These compounds can be used as building blocks for the development of novel pharmaceuticals with enhanced biological activity . The enzymatic synthesis of these compounds has shown promising yields, indicating their potential for large-scale production.

Microbial Studies

Role in Mycobacterium tuberculosis:

Studies have demonstrated that L-Alanine, N-(aminoiminomethyl)- can influence the behavior of Mycobacterium tuberculosis. Specifically, it has been shown to interact with the bacterium's secretory proteins, inhibiting the expression of antimicrobial peptides (AMPs) in host cells. This interaction suggests that manipulating L-alanine levels could be a strategy to enhance host defense mechanisms against tuberculosis .

Peptidoglycan Synthesis:

In microbial systems, L-alanine is crucial for peptidoglycan synthesis, a key component of bacterial cell walls. Research has shown that variations in alanine isotopic composition can provide insights into microbial metabolic processes and their ecological roles . The study of these isotopes can help elucidate the pathways through which bacteria utilize amino acids for growth and survival.

Neurobiological Research

Potential Neurotoxic Effects:

While L-Alanine itself is not directly linked to neurotoxicity, its derivatives, such as β-N-methylamino-L-alanine (BMAA), have been implicated in neurodegenerative diseases. BMAA's role as a neurotoxin highlights the importance of studying alanine derivatives in understanding neurological disorders like ALS and Parkinson's disease. The mechanisms by which these compounds affect neuronal function are an active area of research .

Summary Table of Applications

Case Studies

-

Case Study 1: Enzymatic Synthesis of Fluorinated Alanines

Researchers successfully utilized alanine dehydrogenases from specific bacteria to produce fluorinated alanines with high enantiomeric excess. This study demonstrated the potential for using L-Alanine derivatives in synthesizing novel therapeutic agents . -

Case Study 2: Interaction with Mycobacterium tuberculosis

A study showed that supplementation with L-alanine could inhibit M. tuberculosis infection by enhancing the expression of AMPs. This finding suggests that manipulating alanine levels could be a viable strategy for improving host defenses against infections .

Wirkmechanismus

The mechanism of action of L-Alanine, N-(aminoiminomethyl)- involves its incorporation into proteins and its participation in metabolic pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions that are essential for cellular function. The molecular targets and pathways involved include amino acid transporters, enzymes involved in protein synthesis, and metabolic enzymes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Observations :

- The synthesis of L-Alanine, N-(aminoiminomethyl)- lacks explicit yield data, suggesting technical challenges compared to well-established derivatives like N-Methyl-L-alanine .

- Enzymatic studies on N-acylated dehydroalanine (structurally related to imine-containing compounds) indicate that tautomeric configurations may influence enzyme specificity, hinting at unique interactions for the target compound .

- N-Carboxy-L-alanine NCA exhibits rapid polymerization under mild conditions, a property absent in the target compound .

Biologische Aktivität

L-Alanine, N-(aminoiminomethyl)- is a compound of interest in various biological and pharmacological studies. This article delves into its biological activity, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.

Overview of L-Alanine

L-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound N-(aminoiminomethyl)- indicates the presence of an imino group, which may influence its biological activity compared to standard L-alanine.

1. Amino Acid Metabolism

L-Alanine participates in several metabolic pathways, primarily through its conversion to pyruvate, which is pivotal in energy production and gluconeogenesis. It also acts as a substrate for transamination reactions, facilitating the synthesis of other amino acids.

2. Role in Protein Synthesis

L-Alanine is integral to protein synthesis as it is incorporated into proteins via the ribosomal machinery. Its presence in the active site of aminoacyl-tRNA synthetases (aaRS) is critical for accurate translation during protein synthesis.

1. Neuroprotective Effects

Recent studies have indicated that L-Alanine may exhibit neuroprotective properties. It has been observed that alterations in alanine metabolism can affect neuronal health and function, potentially offering therapeutic avenues for neurodegenerative diseases.

2. Influence on Cellular Signaling

L-Alanine has been shown to modulate cellular signaling pathways. For instance, it can enhance the immune response by stimulating T cell activity and promoting phagocytosis, which could be beneficial in clinical settings involving immune deficiencies .

Case Study: Neurodegeneration

A study explored the effects of non-proteinogenic amino acids like β-N-methylamino-L-alanine (BMAA), which shares structural similarities with L-Alanine. BMAA has been implicated in neurodegenerative diseases due to its misincorporation during protein synthesis, leading to toxic effects . While not directly related to L-Alanine, these findings underscore the importance of amino acid integrity in maintaining neuronal health.

Research Findings: Enzymatic Activity

Research has demonstrated that alanine racemase (EC 5.1.1.1), an enzyme responsible for interconverting D- and L-alanine, plays a significant role in bacterial growth and metabolism . This enzyme's activity is crucial for maintaining the balance of alanine enantiomers within microbial systems, which can impact overall metabolic processes.

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Takano et al., 2010 | Showed depletion of D-alanine relative to L-alanine in bacterial peptidoglycans | Highlights importance of alanine racemase in bacterial metabolism |

| BMAA studies | Indicated neurotoxic effects linked to misincorporation during protein synthesis | Suggests need for careful monitoring of amino acid usage in therapeutic contexts |

| Immune response study | L-Alanine enhances T cell activity and phagocytosis | Potential applications in immunotherapy |

Q & A

How is the chemical structure of L-Alanine, N-(aminoiminomethyl)- characterized, and what spectroscopic methods are employed?

Answer: The structural elucidation of L-Alanine derivatives, including aminoiminomethyl modifications, typically employs nuclear magnetic resonance (NMR) for determining bond connectivity and stereochemistry, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for resolving 3D configurations. For example, derivatives like N-(3-Indolylacetyl)-L-alanine are analyzed using high-resolution MS to confirm molecular formulas (e.g., C11H12FNO3 in related esters) and IUPAC-standardized InChIKeys for structural validation . Reference materials with certified purity (e.g., ≥98% dry basis) ensure reliable baseline data for comparisons .

What experimental approaches are used to investigate the role of L-Alanine derivatives in modulating biological pathways?

Answer: Advanced metabolomic studies integrate liquid chromatography-tandem MS (LC-MS/MS) to quantify metabolites like N-(3-Indolylacetyl)-L-alanine in clinical cohorts. For instance, multivariate Cox regression analyses have linked lower levels of this derivative to prolonged progression-free survival (PFS) in NSCLC patients (HR=0.60, 95% CI: 0.37–0.98, p=0.041), highlighting its biomarker potential . Experimental designs often include discovery and validation cohorts to confirm reproducibility, with VIP (variable importance in projection) scores >1 and p-values <0.05 as significance thresholds .

What are the standard protocols for quantifying L-Alanine, N-(aminoiminomethyl)- in biological matrices?

Answer: Derivatization techniques, such as AccQ-Fluor reagent kits, enhance detection sensitivity in LC-MS workflows. Protocols involve methanol extraction, borate buffer stabilization, and acetonitrile-based derivatization to form stable fluorescent adducts . Certified reference materials (e.g., L-Alanine CRM, CAS 56-41-7) ensure accuracy, with empirical formulas cross-validated via Hill notation (C3H7NO2) and molecular weight (89.09 g/mol) . Internal standards (e.g., isotope-labeled analogs) correct for matrix effects in complex samples like plasma or tumor tissues .

How can researchers resolve discrepancies in the stability data of L-Alanine derivatives under varying physiological conditions?

Answer: Stability studies employ accelerated degradation assays (e.g., pH, temperature, and oxidative stress tests) coupled with kinetic modeling. For example, ester derivatives like methyl or ethyl forms may exhibit hydrolytic instability in aqueous media, requiring HPLC monitoring of degradation products . Conflicting data are addressed using controlled-environment simulations (e.g., 37°C, pH 7.4) and computational tools like QSPR (quantitative structure-property relationship) models to predict hydrolysis rates .

What thermodynamic properties of L-Alanine, N-(aminoiminomethyl)- are critical for predicting its behavior in aqueous solutions?

Answer: Key parameters include enthalpy of fusion (ΔHfus), vaporization (ΔHvap), and logP (partition coefficient). For L-Alanine derivatives, logP values predict membrane permeability, while temperature-dependent properties (e.g., heat capacity, Cpg) inform solubility in biorelevant media. The NIST Chemistry WebBook provides standardized datasets, such as ΔrG° (free energy of reaction) for ion clustering, which are critical for modeling interactions in physiological environments .

What strategies are employed to synthesize and purify novel L-Alanine derivatives with aminoiminomethyl modifications?

Answer: Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu protection schemes to prevent side reactions. For example, N-(N-acetyl-4-nitro-L-phenylalanyl)-L-alanine methyl ester is synthesized via stepwise coupling, followed by RP-HPLC purification (>95% purity) . Stability during synthesis is ensured by optimizing reaction solvents (e.g., DMF for solubility) and coupling agents like HBTU. Characterization via 2D NMR (e.g., COSY, HSQC) confirms regioselectivity .

How does the presence of aminoiminomethyl groups influence the chromatographic behavior of L-Alanine derivatives?

Answer: Aminoiminomethyl modifications increase polarity, reducing retention times in reversed-phase HPLC. For instance, derivatives like N-(3-Indolylacetyl)-L-alanine require gradient elution with mobile phases containing 0.1% formic acid to achieve baseline separation . Ion-pairing agents (e.g., ammonium acetate) may be added to enhance peak symmetry in LC-MS workflows .

In metabolomic studies, how is N-(aminoiminomethyl)-L-alanine quantified, and what statistical methods address variability in clinical cohorts?

Answer: Targeted metabolomics using LC-HRMS (high-resolution MS) quantifies derivatives like N-(3-Indolylacetyl)-L-alanine with LOQs (limits of quantification) <1 ng/mL. Data normalization against creatinine or internal standards minimizes batch effects. Subgroup analyses (e.g., age, smoking status) and Kaplan-Meier survival curves with log-rank tests identify prognostic associations, while multivariate Cox models adjust for confounders (e.g., PD-L1 expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.